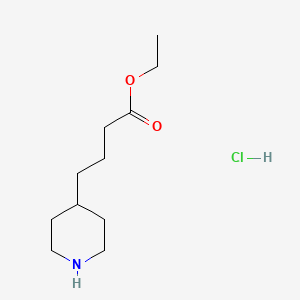

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

説明

特性

IUPAC Name |

ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPWYBAVVLQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676382 | |

| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473987-07-4 | |

| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives under specific conditions. One common method includes the esterification of 4-(piperidin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

化学反応の分析

Types of Reactions

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(piperidin-4-yl)butanoic acid.

Reduction: Formation of 4-(piperidin-4-yl)butanol.

Substitution: Formation of various substituted esters or amides.

科学的研究の応用

Chemistry

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride serves as a building block in organic synthesis. Its piperidine moiety allows for the creation of more complex molecules, making it valuable in the development of new pharmaceuticals and chemical compounds.

Biology

In biological research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit specific proteases that play crucial roles in metabolic pathways, which could have implications for treating diseases linked to these enzymes.

Medicine

The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may act as an analgesic or anti-inflammatory agent , making it a candidate for drug development targeting pain management and inflammation-related conditions.

Industry

This compound is utilized in the pharmaceutical industry for the synthesis of various drugs. Its ability to modulate biological activity makes it a versatile ingredient in drug formulation processes.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on enzymes involved in viral replication. For instance, studies have demonstrated its potential to inhibit specific proteases necessary for the lifecycle of certain viruses.

In Vivo Studies

Animal model experiments have shown that administration of this compound can lead to significant behavioral changes and physiological responses. These findings suggest its potential applications in treating neurological disorders, highlighting its importance in pharmacological research.

作用機序

The mechanism of action of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses .

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes structural analogs, their molecular properties, and distinguishing features:

*Estimated based on structural similarity to analogs.

Key Observations:

- Substituent Position : Ethyl 2-(piperidin-4-yl)acetate (CAS 169458-04-2) places the piperidine ring at the second carbon of the acetate chain, altering spatial geometry compared to 4-position derivatives .

- Functional Groups : Pethidine hydrochloride incorporates a phenyl group and methyl substitution, conferring opioid activity, absent in the target compound .

Physicochemical Properties

- Solubility: Longer ester chains (e.g., butanoate vs. acetate) reduce water solubility but improve lipid solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .

- Synthetic Routes : Analog synthesis often involves Dieckmann cyclization or alkylation of piperidine precursors (e.g., ethyl bromoacetate reactions), as seen in related heterocycles .

生物活性

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Overview

- Molecular Formula : C₁₁H₂₂ClNO₂

- Molecular Weight : 235.75 g/mol

- CAS Number : 473987-07-4

This compound operates through various mechanisms depending on its interaction with biological targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it can modulate enzyme activity by binding to active sites or altering protein conformation.

- Receptor Binding : The piperidine moiety is known for its ability to interact with various receptors, which may lead to significant biological effects such as modulation of neurotransmitter systems.

- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, thereby affecting cellular functions like proliferation and apoptosis.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : The compound influences cell signaling pathways and metabolic processes. It can alter the phosphorylation status of key proteins involved in signal transduction.

- Metabolic Pathways : The compound is metabolized by liver enzymes, resulting in the formation of active or inactive metabolites, which are crucial for understanding its pharmacokinetics.

Dosage and Temporal Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound may enhance specific biochemical pathways or improve cellular function.

- High Doses : Conversely, higher doses can lead to toxic effects, highlighting the importance of determining a safe therapeutic range.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For example, it has been shown to inhibit specific proteases important for viral replication .

- In Vivo Studies : Animal models have revealed that administration of this compound can lead to significant changes in behavior and physiological responses, suggesting potential applications in treating neurological disorders .

- Pharmacological Applications : The compound is being investigated as a precursor in drug development due to its structural similarities with other biologically active compounds. Its potential as an analgesic or anti-inflammatory agent is particularly noteworthy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(piperidin-3-yl)butanoate hydrochloride | C₁₁H₂₂ClNO₂ | Variation in piperidine ring position |

| Ethyl 3-(phenyl)piperidin-4-yl propanoate hydrochloride | C₁₆H₂₄ClNO₂ | Incorporation of a phenyl group enhancing lipophilicity |

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | C₉H₁₈ClNO₂ | Different structural positioning leading to varied properties |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, and what methodological considerations are critical?

- Methodology : The compound can be synthesized via Mannich reactions using piperidine derivatives and ester-containing precursors. Key steps include:

- Amine activation : Use of hydrochloride salts to stabilize intermediates (e.g., phenethylamine hydrochloride in Mannich reactions) .

- Esterification : Ethyl ester formation under reflux conditions with acid catalysts (e.g., HCl).

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : - and -NMR to confirm piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 248.2) .

- FT-IR : Ester C=O stretch (~1740 cm) and NH vibrations (2500–3000 cm) .

Q. What safety protocols are essential for handling this compound in the lab?

- Critical Measures :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Strategies :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance Mannich reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Troubleshooting : Monitor pH (target 4–6) to prevent ester hydrolysis .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Approaches :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using fluorometric assays .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC determination) .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

- Validation Parameters :

- Linearity : Calibration curves (0.1–100 µg/mL) with R > 0.99 .

- Sensitivity : Limit of detection (LOD) < 10 ng/mL via LC-MS/MS .

- Recovery : Spike-and-recovery tests in plasma (85–115% acceptable) .

Q. What experimental designs are recommended for stability studies under physiological conditions?

- Protocol :

- pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours .

- Oxidative Stress : Expose to 0.1% HO and monitor degradation via HPLC .

- Light Sensitivity : Assess photodegradation under UV light (λ = 254 nm) .

Q. How should researchers address contradictions in biological activity data across studies?

- Resolution Steps :

Purity Verification : Re-analyze compound via HPLC and elemental analysis .

Assay Reproducibility : Repeat assays with standardized protocols (e.g., ATP levels in cytotoxicity tests) .

Structural Confirmation : Compare with reference spectra (NIST Chemistry WebBook) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。